2-(3-Chloro-2-methylphenyl)-2-pentanol
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Overview
Description
2-(3-Chloro-2-methylphenyl)-2-pentanol is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylphenyl)-2-pentanol typically involves the reaction of 3-chloro-2-methylphenyl derivatives with appropriate reagents to introduce the pentanol moiety. One common method involves the use of Grignard reagents, where 3-chloro-2-methylphenyl magnesium bromide reacts with a suitable aldehyde or ketone to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Catalysts and specific reaction conditions are employed to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylphenyl)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
2-(3-Chloro-2-methylphenyl)-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(3-Chloro-2-methylphenyl)-2-pentanol exerts its effects involves interactions with specific molecular targets. The chloro and methyl groups on the phenyl ring influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylphenol: Shares the chloro and methyl substitutions on the phenyl ring but lacks the pentanol chain.
Tolfenamic acid: Contains a similar phenyl structure with chloro and methyl groups but is used primarily as a non-steroidal anti-inflammatory drug.
Uniqueness
2-(3-Chloro-2-methylphenyl)-2-pentanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-4-8-12(3,14)10-6-5-7-11(13)9(10)2/h5-7,14H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGYPGCDYYZAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=C(C(=CC=C1)Cl)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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